![molecular formula C17H22N2O5 B2455531 Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate CAS No. 1181987-00-7](/img/structure/B2455531.png)
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with 2-amino-2,3-dimethylbutanenitrile in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-hydroxybenzoate.
Reduction: Formation of Methyl 4-[2-[(2-amino-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The ester group can undergo hydrolysis, releasing the active form of the compound. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide: Shares the cyano and amino groups but differs in the aromatic ring structure.
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: Similar in having a cyano group and an ester functional group but differs in the overall structure.
Uniqueness
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-11(2)17(3,10-18)19-15(20)9-24-13-7-6-12(16(21)23-5)8-14(13)22-4/h6-8,11H,9H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWNXXOIEKPVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
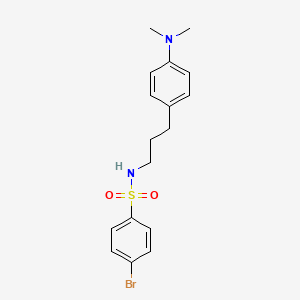
![4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2455449.png)
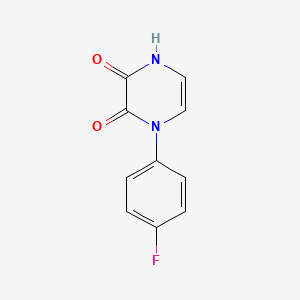
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2455452.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)

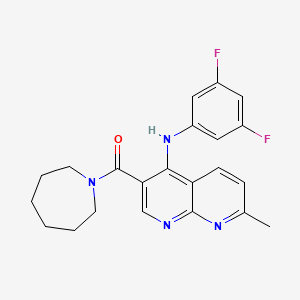
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2455461.png)
![3-Bromo-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2455462.png)
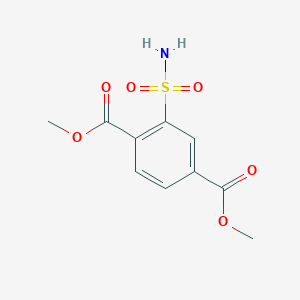
![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)
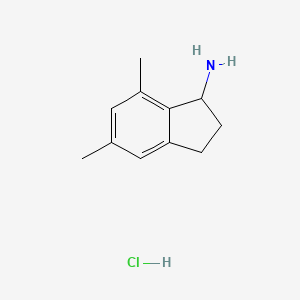
![1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2455469.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455470.png)
